N-Carbamoylformimidamide Tritosulfuron
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Overview
Description
N-Carbamoylformimidamide Tritosulfuron is a chemical compound with the molecular formula C10H10F3N5O4S and a molecular weight of 353.28 g/mol . It is primarily known for its application as a herbicide, used to control a wide range of broad-leaved weeds . The compound is characterized by its moderate solubility in water and low volatility, making it suitable for agricultural use .
Preparation Methods
The synthesis of N-Carbamoylformimidamide Tritosulfuron involves several steps, including the nucleophilic addition to carbon-nitrogen double bonds (imines). This method is commonly used for the synthesis of amine derivatives . The industrial production of this compound requires precise reaction conditions and the use of specific reagents to ensure high yield and purity .
Chemical Reactions Analysis
N-Carbamoylformimidamide Tritosulfuron undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines .
Scientific Research Applications
N-Carbamoylformimidamide Tritosulfuron has a wide range of scientific research applications. In chemistry, it is used as a reference material for proficiency testing and quality control . In biology and medicine, it is studied for its potential effects on soil microorganisms and its role in nutrient cycling and decomposition . The compound is also used in the development of new herbicides and pesticides for agricultural use .
Mechanism of Action
The mechanism of action of N-Carbamoylformimidamide Tritosulfuron involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. This results in the death of the target weeds . The molecular targets of this compound include enzymes involved in amino acid synthesis and other critical biochemical processes .
Comparison with Similar Compounds
N-Carbamoylformimidamide Tritosulfuron is unique compared to other similar compounds due to its specific molecular structure and mode of action. Similar compounds include other sulfonylurea herbicides, such as dicamba and nicosulfuron, which also target broad-leaved weeds but may have different efficacy and environmental impact . The unique properties of this compound make it a valuable tool in modern agriculture .
Properties
Molecular Formula |
C10H10F3N5O4S |
---|---|
Molecular Weight |
353.28 g/mol |
IUPAC Name |
(1E)-1-[amino-(carbamoylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]sulfonylurea |
InChI |
InChI=1S/C10H10F3N5O4S/c11-10(12,13)5-3-1-2-4-6(5)23(21,22)18-9(20)17-7(14)16-8(15)19/h1-4H,(H6,14,15,16,17,18,19,20) |
InChI Key |
WBSGOTBBRAWAJI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC(=O)/N=C(\N)/NC(=O)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC(=O)N=C(N)NC(=O)N |
Origin of Product |
United States |
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